molecular formula C8H7BrN2 B8684910 2-(5-Bromopyridin-3-yl)propanenitrile

2-(5-Bromopyridin-3-yl)propanenitrile

Cat. No.: B8684910
M. Wt: 211.06 g/mol
InChI Key: ZEEVRULGGYINQA-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)propanenitrile is a brominated pyridine derivative featuring a propanenitrile substituent at the 3-position of the pyridine ring and a bromine atom at the 5-position. Its molecular formula is C₈H₇BrN₂, combining a nitrile group’s electrophilic character with the aromatic heterocyclic framework of pyridine. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group offers versatility in synthesis, serving as a precursor to amines, carboxylic acids, or heterocycles via hydrolysis or reduction. This compound is of interest in pharmaceutical and agrochemical research, particularly in constructing bioactive molecules or ligands for catalysis.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)propanenitrile

InChI

InChI=1S/C8H7BrN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3

InChI Key

ZEEVRULGGYINQA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bromopyridine Derivatives

Substituent Position Effects: 2-Bromo-3-methylpyridine (CAS 3430-17-9)

Molecular Formula : C₆H₆BrN
This compound substitutes bromine at the pyridine’s 2-position and a methyl group at the 3-position (vs. bromine at 5 and propanenitrile at 3 in the target compound). Key differences include:

  • Reactivity : Bromine at the 2-position (ortho to nitrogen) may hinder electrophilic substitution due to steric and electronic effects, whereas bromine at the 5-position (meta to nitrogen) offers better accessibility for cross-coupling reactions.
  • Functional Groups : The methyl group in 2-bromo-3-methylpyridine contributes to lipophilicity, while the propanenitrile group in the target compound enhances polarity and participation in nucleophilic reactions.
Property 2-(5-Bromopyridin-3-yl)propanenitrile 2-Bromo-3-methylpyridine
Substituent Positions Br (5), propanenitrile (3) Br (2), methyl (3)
Molecular Formula C₈H₇BrN₂ C₆H₆BrN
Key Reactivity Suzuki coupling, nitrile transformations Halogenation, alkylation
Applications Pharmaceuticals, ligands Agrochemical intermediates

Functional Group Variations: Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

Molecular Formula: C₁₀H₁₀BrN₂O₂ This derivative () features an amino group at the 2-position and an acrylate ester at the 3-position, contrasting with the target compound’s nitrile group.

  • Reactivity: The amino group enables participation in diazotization or condensation reactions, while the acrylate ester allows for Michael additions or polymerizations.
  • Electronic Effects: The electron-donating amino group deactivates the pyridine ring, reducing electrophilic substitution rates compared to the electron-withdrawing nitrile group in the target compound.

Comparison with Other Nitrile-Containing Pyridine Compounds

2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile (CAS 57964-39-3)

Molecular Formula : C₁₄H₁₄N₂
This compound () shares the propanenitrile moiety but incorporates a tetrahydronaphthyl group instead of a bromopyridine ring.

  • Applications : Likely used in materials science or as a building block for polycyclic amines, contrasting with the target compound’s role in catalysis or medicinal chemistry.
Property This compound 2-[1-(4-Cyano...]propanenitrile
Core Structure Bromopyridine Tetrahydronaphthyl
Polarity Moderate (nitrile + Br) Low (aliphatic + nitrile)
Synthetic Utility Cross-coupling, nitrile chemistry Cyclization, polymer precursors

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